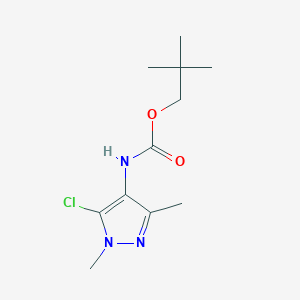

neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a complex organic compound. It contains a neopentyl group, a carbamate group, and a 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The neopentyl group would provide a branched alkyl structure, the carbamate group would introduce a carbonyl group (C=O) and an amine group (NH2), and the 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl group would introduce a heterocyclic ring containing nitrogen and chlorine atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like acylation, chlorination, and Friedel-Crafts reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and functional groups all influence properties like solubility, melting point, boiling point, and reactivity. Without specific data, we can only predict that this compound’s properties would be influenced by its carbamate group, neopentyl group, and 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl group .Scientific Research Applications

- The compound’s boron-based reagents play a crucial role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used for carbon–carbon bond formation. Neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate derivatives serve as organoboron reagents, enabling mild and functional group-tolerant coupling conditions. Researchers have tailored these reagents for specific SM coupling conditions, making them valuable tools in synthetic chemistry.

- The compound belongs to the class of N-heterocyclic compounds, specifically pyrazole derivatives. These compounds feature a heteroaromatic five-membered ring with adjacent nitrogen atoms. Such structures have diverse pharmacological effects, including antileishmanial and antimalarial activities . Researchers explore their potential as drug candidates due to their unique ring system and biological properties.

- Crystallographic studies reveal the crystal structures of neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate and its co-crystal with 3,5-dinitrobenzoic acid. These structures involve classical hydrogen bonding, CH–O interactions, and π–π stacking. Understanding these non-covalent interactions aids in designing new crystals with specific properties .

- Researchers have synthesized imidazole-containing compounds, including derivatives of neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate. Some of these compounds showed potent anti-tubercular activity against Mycobacterium tuberculosis strains . This highlights their potential in combating tuberculosis, a global health concern.

- A three-step synthesis procedure involving neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate led to the formation of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. This compound demonstrates highly regioselective nucleophilic aromatic substitution, which is valuable in medicinal chemistry and drug discovery .

- The crystal structures of neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate and its co-crystal involve N–H···O/O–H···O/C–H···O hydrogen bonds and other non-covalent associations. These interactions contribute to the overall crystal packing and determine the compound’s physical properties .

Suzuki–Miyaura Coupling Reagents

N-Heterocyclic Compounds

Crystal Engineering and Supramolecular Chemistry

Anti-Tubercular Potential

Regioselective Nucleophilic Aromatic Substitution

Supramolecular Architectures and Crystal Packing

Future Directions

properties

IUPAC Name |

2,2-dimethylpropyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN3O2/c1-7-8(9(12)15(5)14-7)13-10(16)17-6-11(2,3)4/h6H2,1-5H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMKYJMTFNGKES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1NC(=O)OCC(C)(C)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2819736.png)

![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)

![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)

![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B2819743.png)

![2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone](/img/structure/B2819745.png)

![3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2819747.png)

![N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2819749.png)

![1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2819750.png)

![2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2819754.png)